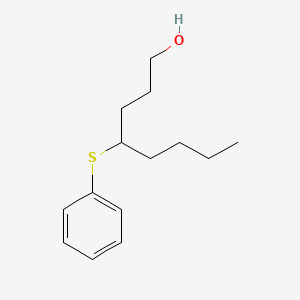

4-(Phenylsulfanyl)octan-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

525599-36-4 |

|---|---|

Molecular Formula |

C14H22OS |

Molecular Weight |

238.39 g/mol |

IUPAC Name |

4-phenylsulfanyloctan-1-ol |

InChI |

InChI=1S/C14H22OS/c1-2-3-8-13(11-7-12-15)16-14-9-5-4-6-10-14/h4-6,9-10,13,15H,2-3,7-8,11-12H2,1H3 |

InChI Key |

IZCVQPMHJRGCIU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCO)SC1=CC=CC=C1 |

Origin of Product |

United States |

Synthesis and Spectroscopic Characterization of 4 Phenylsulfanyl Octan 1 Ol

A likely precursor would be a molecule containing an octan-1-ol backbone with a good leaving group at the C-4 position. For example, the reaction could proceed via the nucleophilic attack of sodium thiophenolate on 4-bromooctan-1-ol.

Alternatively, a Michael addition of thiophenol to an α,β-unsaturated aldehyde or ketone, followed by reduction, could also yield the target compound. For instance, the 1,4-addition of thiophenol to oct-3-en-1-al, followed by reduction of the aldehyde, would lead to 4-(phenylsulfanyl)octan-1-ol. wikipedia.orgchemeurope.comresearchgate.net

The spectroscopic data for this compound can be predicted based on the characteristic signals for its constituent functional groups.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group (approx. 7.2-7.5 ppm), a broad singlet for the hydroxyl proton (variable, approx. 1-5 ppm), a multiplet for the proton on the carbon bearing the hydroxyl group (approx. 3.6 ppm), a multiplet for the proton on the carbon bearing the phenylsulfanyl group (approx. 3.3 ppm), and a series of multiplets for the methylene (B1212753) and methyl protons of the octyl chain (approx. 0.8-1.7 ppm). azom.comlibretexts.org |

| ¹³C NMR | Resonances for the aromatic carbons (approx. 125-135 ppm), the carbon attached to the hydroxyl group (approx. 62 ppm), the carbon attached to the sulfur atom (approx. 45 ppm), and the carbons of the octyl chain (approx. 14-35 ppm). azom.com |

| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching absorptions around 2850-2960 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, C-C aromatic stretching peaks around 1440-1580 cm⁻¹, and a C-O stretching band around 1050 cm⁻¹. libretexts.orglibretexts.orgvscht.cz |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₂₂OS, 238.40 g/mol ). Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage. savemyexams.com The presence of the phenylsulfanyl group would likely lead to fragments corresponding to C₆H₅S⁺ (m/z = 109) and cleavage of the C-S bond. |

Chemical Properties and Reactivity

Formation of the Carbon-Sulfur Bond in the Phenylsulfanyl Moiety

The creation of the key carbon-sulfur linkage can be achieved through several robust methods, each with distinct advantages depending on the chosen precursors.

One of the most fundamental and widely used methods for thioether synthesis is the nucleophilic substitution (S_N2) reaction between an alkyl electrophile and a sulfur nucleophile. santiago-lab.comunits.it In the context of this compound, this would involve the reaction of a thiophenoxide salt with an octan-1-ol derivative bearing a suitable leaving group at the C4 position.

The precursor, a 4-substituted octan-1-ol, could be prepared from commercially available materials. The primary alcohol would need to be protected, for example as a silyl (B83357) ether (e.g., TBDMS), to prevent interference during the substitution reaction. The leaving group at C4 is typically a halide or a sulfonate ester. Thiophenol is sufficiently acidic to be deprotonated by a variety of bases, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the potent thiophenoxide nucleophile. The reaction proceeds via a classic S_N2 mechanism, resulting in inversion of configuration at the C4 center if it is chiral.

Table 1: Comparison of Leaving Groups for Nucleophilic Displacement

| Leaving Group | Precursor Reagent | Typical Conditions | Notes |

| Bromide (Br) | PBr₃ or CBr₄/PPh₃ | Mild conditions, high yield | Common and effective for secondary positions. |

| Iodide (I) | I₂, PPh₃, Imidazole | Finkelstein reaction from chloride/bromide | Iodide is an excellent leaving group, often leading to faster reaction rates. |

| Tosylate (OTs) | TsCl, Pyridine | 0 °C to RT | Excellent leaving group; crystalline, easily purified precursors. |

| Mesylate (OMs) | MsCl, Et₃N | 0 °C to RT | Good leaving group, similar to tosylate but less bulky. |

| Triflate (OTf) | Tf₂O, Pyridine | -78 °C to 0 °C | Extremely reactive leaving group, used for unreactive substrates. |

An alternative strategy involves the addition of thiophenol across a carbon-carbon double bond within an octenol framework. Two primary variants of this approach are the conjugate (Michael) addition and the radical-mediated thiol-ene reaction.

The Thio-Michael addition requires an α,β-unsaturated carbonyl precursor, such as oct-2-en-1-al or a related ketone or ester derivative. In the presence of a base, thiophenol adds to the β-carbon (C4) in a 1,4-conjugate fashion. beilstein-journals.orgrsc.org Subsequent reduction of the aldehyde at C1 would yield the target alcohol. This method allows for the potential of catalytic asymmetric synthesis, where a chiral catalyst can be used to achieve high enantioselectivity in the formation of the C-S bond. beilstein-journals.orgresearchgate.netcapes.gov.br

The thiol-ene reaction proceeds via a free-radical mechanism and typically results in the anti-Markovnikov addition of the thiol. kyoto-u.ac.jp For the synthesis of this compound, a suitable precursor would be oct-4-en-1-ol. The reaction is initiated by a radical initiator (e.g., AIBN) or by UV light, which generates a thiyl radical (PhS•) from thiophenol. This radical adds to the alkene, and subsequent hydrogen atom transfer from another molecule of thiophenol propagates the radical chain and yields the final product.

Table 2: Comparison of Thiol Addition Strategies

| Method | Precursor Type | Regioselectivity | Mechanism | Key Features |

| Thio-Michael Addition | α,β-Unsaturated Aldehyde/Ketone/Ester | 1,4-Addition | Ionic (Base-catalyzed) | Amenable to asymmetric catalysis for stereocontrol. beilstein-journals.orgresearchgate.net |

| Thiol-Ene Reaction | Alkene (e.g., oct-4-en-1-ol) | Anti-Markovnikov | Radical Chain | High-yielding, excellent functional group tolerance. |

A third pathway involves the reduction of a higher oxidation state sulfur species, namely a sulfoxide or a sulfone. This approach would start with the synthesis of 4-(phenylsulfinyl)octan-1-ol or 4-(phenylsulfonyl)octan-1-ol, followed by a deoxygenation step.

Reduction of sulfoxides can be achieved under relatively mild conditions using a variety of reagents. organic-chemistry.org This selectivity is advantageous when other reducible functional groups are present in the molecule. kyoto-u.ac.jpresearchgate.netReduction of sulfones is significantly more challenging and requires powerful reducing agents and often harsh reaction conditions. cdnsciencepub.comrsc.org However, sulfones are often stable, crystalline solids, which can be an advantage for purification. The difficulty in their reduction stems from the strength and stability of the sulfur-oxygen bonds. cdnsciencepub.comresearchgate.net

Table 3: Selected Reagents for the Reduction of Sulfoxides and Sulfones

| Transformation | Reagent | Typical Conditions | Notes |

| Sulfoxide to Sulfide (B99878) | Triflic Anhydride (Tf₂O) / KI | Acetonitrile, Room Temp | Mild and chemoselective. organic-chemistry.org |

| Sulfoxide to Sulfide | Bis(catecholato)diboron (B₂cat₂) | Toluene, 100 °C | High functional group tolerance. kyoto-u.ac.jp |

| Sulfoxide to Sulfide | P₄S₁₀ | Dichloromethane, Reflux | Effective and selective over many other groups. cdnsciencepub.com |

| Sulfone to Sulfide | Diisobutylaluminum hydride (DIBAL-H) | Toluene, Reflux | Powerful reagent for a difficult transformation. cdnsciencepub.comcdnsciencepub.com |

| Sulfone to Sulfide | Lithium Aluminum Hydride (LiAlH₄) / TiCl₄ | THF, -78 °C to RT | A potent combination for rapid reduction. rsc.org |

| Sulfone to Sulfide | Mg / MeOH | HgCl₂ (cat.), Room Temp | Stepwise reduction may be observed via the sulfoxide. tandfonline.com |

Thiol Addition Reactions to Unsaturated Hydrocarbon Scaffolds

Elaboration of the Octan-1-ol Carbon Framework

Constructing the C8 carbon chain with the required functionality can be accomplished through various carbon-carbon bond-forming reactions, starting from smaller, readily available building blocks.

The octan-1-ol framework can be assembled retrosynthetically. For example, a C4 fragment could be coupled with another C4 fragment. A common strategy involves the Grignard reaction, where a C4 Grignard reagent (e.g., butylmagnesium bromide) is added to a C4 aldehyde (e.g., butanal or a protected 4-hydroxybutanal). This would form an octan-4-ol skeleton, which would then require functional group manipulation to move the hydroxyl group to the C1 position.

A more direct approach might involve the Wittig reaction between a C4 phosphonium (B103445) ylide and a C4 aldehyde to create an octene, which could then be converted to the desired alcohol via hydroboration-oxidation. The primary alcohol functionality itself is a versatile handle for transformations, such as oxidation to an aldehyde, which can then undergo further chain extension. liverpool.ac.uk

Table 4: C-C Bond Forming Reactions for Octane (B31449) Backbone Synthesis

| Reaction | Coupling Fragments | Resulting Intermediate | Notes |

| Grignard Reaction | C₄-MgBr + C₄-Aldehyde | Octan-4-ol | Forms a secondary alcohol at the point of coupling. |

| Wittig Reaction | C₄-Ylide + C₄-Aldehyde | Oct-4-ene | Creates a double bond, useful for further functionalization. |

| Cuprate Addition | (C₄)₂CuLi + C₄-α,β-Unsaturated Ketone | 4-Butyl-octan-2-one | Forms C-C bond via 1,4-addition. |

| Aldol Reaction | C₄-Enolate + C₄-Aldehyde | β-Hydroxy Ketone | Creates two new stereocenters; requires stereocontrol. |

Since the C4 position of this compound is a stereocenter, controlling its absolute configuration is a key challenge for an asymmetric synthesis. Several powerful strategies can be employed.

One prominent method utilizes chiral auxiliaries . The Evans asymmetric alkylation is a well-established example. santiago-lab.comwikipedia.org An Evans oxazolidinone auxiliary, derived from a chiral amino acid, can be acylated with a carboxylic acid like butanoic acid. Deprotonation followed by alkylation with a C4 electrophile (e.g., 1-iodobutane) proceeds with high diastereoselectivity, controlled by the steric bulk of the auxiliary. sfu.caresearchgate.net Subsequent reductive removal of the auxiliary reveals a chiral alcohol, which can be further elaborated to the target molecule.

Another powerful approach is substrate-controlled or catalyst-controlled asymmetric synthesis . The Sharpless asymmetric epoxidation of a carefully chosen homoallylic alcohol, for example, could generate a chiral epoxide. units.itwikipedia.org Regioselective opening of this epoxide with a suitable nucleophile can establish the stereocenter at C4. mdpi.comharvard.edu Alternatively, the asymmetric conjugate addition of thiophenol to an α,β-unsaturated precursor, catalyzed by a chiral Lewis acid or organocatalyst, could directly set the C4 stereocenter with the sulfide in place. beilstein-journals.orgresearchgate.net

Table 5: Strategies for Stereocontrol at C4

| Strategy | Principle | Key Step | Advantages |

| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome of a reaction. wikipedia.org | Asymmetric alkylation of an enolate derived from an Evans oxazolidinone. santiago-lab.comresearchgate.net | High reliability and predictability; both enantiomers are often accessible. |

| Catalytic Asymmetric Synthesis | A chiral catalyst creates a chiral environment for the reaction. | Sharpless asymmetric epoxidation of an unsaturated alcohol. wikipedia.org | Atom-economical (only a small amount of chiral material is needed). |

| Asymmetric Conjugate Addition | A chiral catalyst activates the substrate for enantioselective nucleophilic attack. | Thiophenol addition to an enone catalyzed by a chiral Lewis acid. researchgate.netcapes.gov.br | Directly forms the C-S bond and the stereocenter simultaneously. |

Chain Extension and Functionalization Reactions for Primary Alcohols

Convergent and Divergent Synthetic Pathways for this compound

Convergent and divergent syntheses represent two distinct strategies for the construction of a target molecule. A convergent approach involves the independent synthesis of key fragments of the molecule, which are then coupled in the later stages. In contrast, a divergent synthesis begins with a common starting material that is elaborated through different reaction sequences to produce a library of structurally related compounds. wikipedia.orgnih.gov

A plausible convergent synthesis of this compound could involve the coupling of a C4 electrophile containing the protected alcohol with a C4 nucleophile bearing the phenylsulfanyl group, or vice-versa. For instance, the reaction between 4-bromobutan-1-ol (suitably protected, e.g., as a tetrahydropyranyl ether) and a butyl Grignard reagent derived from 1-bromo-4-(phenylsulfanyl)butane would assemble the C8 backbone. A more direct convergent route would be the nucleophilic substitution of a 4-substituted octane derivative. A key step in such a synthesis could be the nucleophilic ring-opening of an epoxide. For example, the reaction of 1,2-epoxyoctane (B1223023) with thiophenol would be a highly convergent approach, although it would yield a constitutional isomer, 1-(phenylsulfanyl)octan-2-ol, rather than the target compound. lookchem.com A more tailored convergent synthesis is outlined below.

Convergent Synthesis Example:

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | Butane-1,4-diol | Dihydropyran (DHP) | p-Toluenesulfonic acid (cat.), CH₂Cl₂ | 4-((Tetrahydro-2H-pyran-2-yl)oxy)butan-1-ol |

| 2 | 4-((Tetrahydro-2H-pyran-2-yl)oxy)butan-1-ol | p-Toluenesulfonyl chloride | Pyridine | 4-((Tetrahydro-2H-pyran-2-yl)oxy)butyl tosylate |

| 3 | Thiophenol | n-Butyllithium | THF, 0 °C | Lithium thiophenolate |

| 4 | 4-((Tetrahydro-2H-pyran-2-yl)oxy)butyl tosylate | Lithium thiophenolate | THF | 2-((4-(Phenylsulfanyl)butoxy)methyl)tetrahydro-2H-pyran |

| 5 | 2-((4-(Phenylsulfanyl)butoxy)methyl)tetrahydro-2H-pyran | Butylmagnesium bromide | Li₂CuCl₄ (cat.), THF | (4-(Phenylsulfanyl)octyl)oxy)(tetrahydro-2H-pyran) |

| 6 | (4-(Phenylsulfanyl)octyl)oxy)(tetrahydro-2H-pyran) | Aqueous HCl | THF/H₂O | This compound |

A divergent synthesis would commence from a common intermediate that could be manipulated to afford not only this compound but also other analogs. For example, oct-4-ene-1-ol could serve as a versatile starting point. Hydroboration-oxidation of the double bond would lead to octane-1,5-diol, while a thiol-ene reaction with thiophenol could introduce the phenylsulfanyl group at either C4 or C5, depending on the reaction conditions and catalyst used. This strategy allows for the generation of a library of related molecules from a single precursor. wikipedia.orgnih.gov

Divergent Synthesis Example from Oct-4-ene-1-ol:

| Pathway | Starting Material | Reagents and Conditions | Product |

| A | Oct-4-ene-1-ol | 1. Thiophenol, AIBN (cat.), Toluene, Δ2. Separation of regioisomers | This compound and 5-(Phenylsulfanyl)octan-1-ol |

| B | Oct-4-ene-1-ol | 1. 9-BBN, THF2. H₂O₂, NaOH | Octane-1,4-diol and Octane-1,5-diol |

| C | Oct-4-ene-1-ol | 1. m-CPBA, CH₂Cl₂2. H₃O⁺ | 4,5-Epoxyoctan-1-ol |

Enantioselective and Diastereoselective Synthesis Approaches

The carbon atom at position 4 in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Enantioselective synthesis aims to produce a single enantiomer in excess. scielo.brorganic-chemistry.org

An enantioselective approach could be realized through several established methods. One strategy involves the asymmetric reduction of a ketone precursor. For example, the synthesis of 4-oxooctan-1-ol (after protection of the alcohol) followed by an asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst (e.g., Noyori's catalyst) could provide enantiomerically enriched 4-hydroxyoctan-1-ol. Subsequent Mitsunobu reaction with thiophenol would proceed with inversion of stereochemistry to yield the desired enantiomer of this compound.

Another powerful method is the use of chiral auxiliaries. For instance, an Evans asymmetric alkylation could be employed. An oxazolidinone chiral auxiliary derived from an amino acid could be acylated with a four-carbon acid chloride, followed by alkylation with a butyl halide. Reductive removal of the auxiliary would furnish a chiral carboxylic acid derivative, which can then be reduced to the corresponding alcohol and converted to the target compound. mdpi.com

Diastereoselective synthesis becomes relevant when multiple stereocenters are present or are being created. While the target molecule itself only has one stereocenter, diastereoselective reactions could be employed in the synthesis of more complex analogs or in kinetic resolutions. For example, if a chiral starting material is used, the introduction of the phenylsulfanyl group could be influenced by the existing stereocenter, leading to a diastereomeric mixture. The separation of diastereomers is often more straightforward than the separation of enantiomers. rsc.org

Hypothetical Enantioselective Synthesis via Asymmetric Reduction:

| Step | Reactant | Reagents and Conditions | Intermediate | Product | Enantiomeric Excess (e.e.) |

| 1 | Ethyl 4-oxooctanoate | Ethylene glycol, p-TsOH (cat.), Toluene | Ethyl 4,4-(ethylenedioxy)octanoate | - | - |

| 2 | Ethyl 4,4-(ethylenedioxy)octanoate | LiAlH₄, THF | 2-(4,4-(Ethylenedioxy)octyl)ethanol | - | - |

| 3 | 2-(4,4-(Ethylenedioxy)octyl)ethanol | Aqueous HCl, Acetone | 4-Oxooctan-1-ol | - | - |

| 4 | 4-Oxooctan-1-ol | (R,R)-Noyori catalyst, HCOOH/NEt₃ | - | (R)-4-Hydroxyoctan-1-ol | >95% |

| 5 | (R)-4-Hydroxyoctan-1-ol | Thiophenol, DIAD, PPh₃, THF | - | (S)-4-(Phenylsulfanyl)octan-1-ol | >95% |

This table illustrates a potential sequence for accessing an enantiomerically pure form of the target compound, highlighting the key asymmetric step and the expected high level of stereocontrol.

Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise structure of this compound can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Spin Systems Identification

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effects of the hydroxyl and phenylsulfanyl groups.

The protons on the phenyl ring are expected to appear in the aromatic region, typically between 7.0 and 7.5 ppm. The protons ortho to the sulfur atom will likely be the most downfield due to the deshielding effect of the sulfur, followed by the meta and para protons.

The proton attached to the carbon bearing the sulfur atom (H4) would likely resonate around 3.0-3.5 ppm, appearing as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons adjacent to the primary alcohol (H1) are expected to be found in the range of 3.4-4.5 ppm, likely as a triplet. libretexts.orglibretexts.org The hydroxyl proton itself would present as a broad singlet, with a chemical shift that can vary depending on concentration and solvent, but typically falls between 2.0 and 2.5 ppm. libretexts.org The remaining methylene and methyl protons of the octyl chain would appear further upfield, generally between 0.8 and 1.7 ppm. libretexts.orgmsu.edu

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Phenyl-H (ortho) | ~7.4 | Multiplet |

| Phenyl-H (meta, para) | ~7.2-7.3 | Multiplet |

| -CH(SPh)- (H4) | ~3.3 | Multiplet |

| -CH₂OH (H1) | ~3.6 | Triplet |

| -OH | 2.0-2.5 (variable) | Broad Singlet |

| Alkyl Chain -CH₂- | 1.2-1.7 | Multiplets |

| Terminal -CH₃ (H8) | ~0.9 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Carbon Skeleton Characterization

The proton-decoupled ¹³C NMR spectrum of this compound will display a single peak for each unique carbon atom. The chemical shifts provide direct evidence of the carbon skeleton.

The carbons of the phenyl ring are expected in the aromatic region (125-150 ppm). libretexts.org The carbon attached to the sulfur atom (ipso-carbon) will have a distinct chemical shift within this range. The carbon bearing the sulfur atom in the octyl chain (C4) is predicted to be in the range of 40-50 ppm. The carbon of the primary alcohol (C1) is expected to resonate around 60-65 ppm. libretexts.orgoregonstate.edu The other carbons of the octyl chain will appear in the aliphatic region, typically between 14 and 40 ppm. oregonstate.edudocbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Phenyl-C (ipso) | ~135 |

| Phenyl-C (ortho, meta, para) | 125-130 |

| -C(SPh)- (C4) | ~45 |

| -CH₂OH (C1) | ~62 |

| Alkyl Chain -CH₂- | 22-35 |

| Terminal -CH₃ (C8) | ~14 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination (e.g., COSY, HSQC, HMBC, ROESY)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the signal for H1 and its adjacent methylene protons (H2) would be expected, confirming their connectivity. Similarly, correlations between H4 and its neighboring protons (H3 and H5) would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~3.6 ppm (H1) would show a correlation to the carbon signal at ~62 ppm (C1).

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm through-space interactions and provide insights into the conformational preferences of the molecule.

Molecular Mass Determination and Fragmentation Pattern Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. researchgate.netacs.orgmeasurlabs.com For this compound (C₁₄H₂₂OS), the exact mass of the molecular ion can be calculated.

Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺˙ | C₁₄H₂₂OS | 238.1419 |

| [M+H]⁺ | C₁₄H₂₃OS | 239.1497 |

| [M+Na]⁺ | C₁₄H₂₂NaOS | 261.1316 |

Hyphenated Techniques (e.g., Gas Chromatography-Mass Spectrometry, GC-MS) for Purity Assessment and Component Identification

Gas chromatography coupled with mass spectrometry is an ideal technique for assessing the purity of the this compound sample and identifying any potential impurities. The gas chromatogram would show a primary peak corresponding to the target compound, with the retention time being characteristic under specific GC conditions.

The mass spectrum obtained from the GC-MS analysis would display the molecular ion peak and a series of fragment ions. The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Dehydration: Loss of a water molecule (M-18), which is a common fragmentation for alcohols. savemyexams.comsavemyexams.comlibretexts.org

Cleavage at the C-S bond: This could lead to fragments corresponding to the thiophenol cation or the octanol (B41247) cation.

Fragmentation of the alkyl chain: This would produce a series of peaks differing by 14 amu (CH₂).

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment | Fragmentation Pathway |

| 238 | [C₁₄H₂₂OS]⁺˙ | Molecular Ion |

| 220 | [C₁₄H₂₀S]⁺˙ | Loss of H₂O |

| 123 | [C₈H₁₁S]⁺ | Cleavage at C4-C5 bond |

| 110 | [C₆H₅SH]⁺˙ | Thiophenol radical cation |

| 109 | [C₆H₅S]⁺ | Phenylsulfanyl cation |

| 101 | [C₆H₁₃O]⁺ | Cleavage at C3-C4 bond |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying the vibrational modes of its covalent bonds. savemyexams.com A combination of these methods offers a complementary view of the molecule's functional groups, as IR spectroscopy is sensitive to vibrations that change the dipole moment, while Raman spectroscopy detects vibrations that alter the bond's polarizability. spectroscopyonline.com

The spectrum of this compound is characterized by the distinct vibrations of its primary functional groups: the hydroxyl (-OH) group, the octyl alkyl chain (C-H bonds), the phenyl ring (C=C and C-H bonds), and the thioether linkage (C-S).

Key IR Absorption Bands:

O-H Stretch: A prominent, broad absorption band is expected in the 3600–3200 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl group in alcohols. savemyexams.com

C-H Stretch (Aliphatic and Aromatic): Sharp peaks are anticipated between 3000–2850 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the octyl chain. libretexts.org Slightly higher in frequency, in the 3100–3000 cm⁻¹ range, weaker absorptions from the aromatic C-H bonds of the phenyl ring are expected. libretexts.org

C=C Stretch (Aromatic): The phenyl ring will produce several characteristic medium-to-weak absorptions in the 1600–1450 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring. libretexts.org

C-S Stretch: The thioether C-S stretching vibration is typically weak and appears in the fingerprint region of the IR spectrum, generally between 800–600 cm⁻¹. Its identification can be challenging due to overlap with other absorptions. Studies on various thioether-containing molecules confirm that vibrations involving the C-S bond are often found in the 1200 to 500 cm⁻¹ range. mdpi.com

Expected Raman Scattering Peaks: Raman spectroscopy is particularly useful for observing the non-polar bonds in this compound.

S-C and C-C Bonds: The C-S and C-C bonds of the alkyl backbone are expected to show distinct signals in the Raman spectrum.

Phenyl Ring: The symmetric "ring breathing" vibration of the phenyl group typically gives a strong, sharp peak near 1000 cm⁻¹. Other ring vibrations also produce characteristic signals. usda.gov

C-H Bonds: While also visible in IR, the C-H stretching and bending modes provide additional structural information in the Raman spectrum.

The following table summarizes the expected vibrational frequencies for this compound based on established data for its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type | Intensity |

|---|---|---|---|---|

| O-H (Alcohol) | Stretch (H-bonded) | 3600 - 3200 | IR | Strong, Broad |

| C-H (Aromatic) | Stretch | 3100 - 3000 | IR, Raman | Medium to Weak |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | IR, Raman | Strong |

| C=C (Aromatic) | In-ring Stretch | 1600 - 1450 | IR, Raman | Medium to Weak |

| C-O (Alcohol) | Stretch | 1260 - 1050 | IR | Strong |

| C-S (Thioether) | Stretch | 800 - 600 | IR, Raman | Weak to Medium |

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest literature reviews, a definitive single-crystal X-ray diffraction study for this compound has not been reported. However, the solid-state molecular architecture can be reliably inferred by analyzing the crystal structures of highly analogous derivatives that contain the key structural motifs: a hydroxyl group, a flexible alkyl chain, and a phenylsulfanyl group.

Studies on long-chain alcohols and functionalized propanols reveal that intermolecular hydrogen bonding involving the hydroxyl group is a dominant factor in their crystal packing. researchgate.netiucr.org These O-H···O interactions typically organize the molecules into chains or more complex three-dimensional networks. iucr.org The long, non-polar octyl chains and the phenyl rings would be expected to pack in a way that maximizes van der Waals forces, likely forming layered or interdigitated structures.

Analysis of analogous compounds containing the phenylsulfanyl moiety provides insight into the expected bond lengths and angles. For instance, the crystal structure of (E,Z)-1-(4-Chlorophenyl)-5-phenyl-5-(phenylsulfanyl)penta-2,4-dien-1-one shows S-C bond lengths of 1.769 Å and 1.774 Å. nih.gov Similarly, the structure of N-phenyl-2-(phenylsulfanyl)acetamide features two independent molecules with distinct conformations, highlighting the flexibility around the thioether linkage. researchgate.net In this structure, N—H⋯O hydrogen bonds and C—H⋯π interactions dictate the supramolecular assembly. researchgate.net

Based on these related structures, a hypothetical model for the solid-state architecture of this compound would feature:

Hydrogen-Bonded Chains: Molecules linked head-to-tail via O-H···O hydrogen bonds involving the alcohol functional group.

Segregated Packing: Hydrophilic regions dominated by the hydrogen-bonded alcohol groups and hydrophobic regions comprised of the interdigitated octyl chains and stacked phenyl rings.

Conformational Polymorphism: Due to the flexibility of the octyl chain and the C-S bond, the compound may exhibit polymorphism, crystallizing in different forms depending on the conditions.

The following table presents typical crystallographic parameters for the key bonds in phenylsulfanyl-containing compounds, which serve as a reference for this compound.

| Bond / Angle | Typical Value | Reference Compound Type |

|---|---|---|

| S-C (Aryl) Bond Length | ~1.77 Å | Phenylsulfanyl derivatives nih.gov |

| S-C (Alkyl) Bond Length | ~1.81 Å | Alkyl-aryl sulfides |

| C-S-C Bond Angle | ~100-105° | Dialkyl/Aryl Sulfides |

| C-O (Alcohol) Bond Length | ~1.43 Å | Primary Alcohols iucr.org |

| O-H···O H-bond Distance | ~2.7 - 3.0 Å | Hydrogen-bonded alcohols researchgate.netiucr.org |

Chemical Reactivity and Mechanistic Investigations of 4 Phenylsulfanyl Octan 1 Ol

Reactions of the Primary Hydroxyl Functionality

The primary alcohol group in 4-(Phenylsulfanyl)octan-1-ol is a versatile functional group that can undergo a range of reactions, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions of Alcohols

Esterification: The reaction of the primary hydroxyl group with carboxylic acids, acid chlorides, or acid anhydrides results in the formation of esters. s3waas.gov.in This process, known as esterification, is typically catalyzed by a strong acid, such as concentrated sulfuric acid. chemguide.co.uksserc.org.uk The reaction is reversible, and to favor the formation of the ester, the water produced is often removed as it is formed. chemguide.co.ukrsc.org For example, the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst yields an ester and water.

The general mechanism involves the protonation of the carboxylic acid by the catalyst, followed by nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon. chemguide.co.uk Subsequent deprotonation and elimination of a water molecule yield the ester.

Etherification: The hydroxyl group can also be converted into an ether. One common method is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. Another route is the acid-catalyzed dehydration of two alcohol molecules, although this is more suitable for symmetrical ethers. Etherification of phenolic compounds can be achieved using saturated aliphatic alcohols in the presence of a tertiary amine or related catalysts. google.com Reaction temperatures for such processes can range from 150°C to 350°C. google.com

A variety of etherification agents can be employed, including esters of various carboxylic acids with alcohols like methanol, ethanol, and propanol. google.com

Oxidation and Reduction Chemistry of the Alcohol Group

Oxidation: The primary alcohol group of this compound can be oxidized to form an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. chemguide.co.uklibretexts.org Strong oxidizing agents, such as acidified potassium dichromate(VI) (K₂Cr₂O₇) or potassium permanganate (B83412) (KMnO₄), will typically oxidize the primary alcohol to a carboxylic acid. studymind.co.ukibchem.compressbooks.pub To obtain the aldehyde, milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) are employed, or the aldehyde is distilled off as it forms to prevent further oxidation. studymind.co.uksavemyexams.comacs.org

The oxidation of a primary alcohol to an aldehyde is considered a partial oxidation, while the further oxidation to a carboxylic acid is a complete oxidation. studymind.co.uk The experimental setup, such as distillation or reflux, plays a crucial role in determining the final product. ibchem.comsavemyexams.com

Reduction: While the primary alcohol group is already in a reduced state, the term "reduction" in this context typically refers to the reduction of a derivative of the alcohol, such as an aldehyde or ketone that could be formed from it. For instance, if this compound were oxidized to the corresponding aldehyde, 4-(phenylsulfanyl)octanal, this aldehyde could then be reduced back to the primary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com This two-step process of oxidation followed by reduction is a common strategy in organic synthesis for achieving other transformations.

Reactivity of the Phenylsulfanyl Moiety

The phenylsulfanyl group, a thioether, exhibits its own characteristic reactivity, including oxidation, desulfurization, and potential rearrangement pathways.

Controlled Oxidation to Sulfoxides and Sulfones

The sulfur atom in the phenylsulfanyl group can be selectively oxidized to form either a sulfoxide or a sulfone. This controlled oxidation is a significant transformation in synthetic organic chemistry, as sulfoxides and sulfones are valuable intermediates. jchemrev.comresearchgate.net A variety of oxidizing agents can be used to achieve this, with the choice of reagent and reaction conditions determining the extent of oxidation. yccskarad.comorganic-chemistry.org

Common oxidizing agents include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®. organic-chemistry.orgorientjchem.org The selective oxidation to the sulfoxide can be challenging as over-oxidation to the sulfone can occur. jchemrev.com However, specific reagents and conditions have been developed to favor the formation of sulfoxides. For instance, the use of a chromic acid-pyridine combination has been shown to be effective for the chemoselective oxidation of sulfides to sulfoxides. jchemrev.comresearchgate.net

Fungi such as Aspergillus ochraceus and Penicillium funiculosum have also been shown to catalyze the oxidation of alkyl aryl sulfides to the corresponding sulfones in high yields under environmentally benign conditions. orientjchem.org

| Oxidizing Agent/Catalyst | Product | Reference |

| m-Chloroperbenzoic acid | Sulfoxide | orientjchem.org |

| Oxone® | Sulfone | orientjchem.org |

| Hydrogen Peroxide | Sulfoxide or Sulfone | organic-chemistry.org |

| Chromic acid-pyridine | Sulfoxide | jchemrev.comresearchgate.net |

| Aspergillus ochraceus | Sulfone | orientjchem.org |

| Penicillium funiculosum | Sulfone | orientjchem.org |

Desulfurization and Sulfur Extrusion Processes

Desulfurization involves the removal of the sulfur atom from the molecule. This can be achieved through various reductive methods. For example, thioethers can undergo reductive desulfurization with reagents like nickel boride. acs.org Another method involves the use of the Ph₃P/ICH₂CH₂I system, which can promote the desulfurization of thiols for nucleophilic substitution. cas.cn This particular method is notable for its tolerance of various functional groups, including hydroxyl groups. cas.cn

Metal-free reductive desulfurization of thiols can also be accomplished using phosphite (B83602) catalysis. nih.gov While these methods are described for thiols, analogous conditions can often be adapted for thioethers. Electroreductive desulfurative transformations have also been reported for phenyl thioethers. researchgate.net

Rearrangement Pathways Involving the Phenylsulfanyl Group

Rearrangements involving the phenylsulfanyl group can occur under certain reaction conditions. While specific studies on this compound are not prevalent, analogous systems provide insight into potential pathways. For instance, alkyl phenyl ethers can undergo rearrangement to alkylphenols in the presence of cation-exchanged montmorillonite. rsc.org

Carbocation rearrangements, such as hydride and alkyl shifts, are fundamental processes in organic chemistry that can occur when a carbocation is formed in a molecule. masterorganicchemistry.comlibretexts.org If a reaction involving this compound were to proceed through a carbocation intermediate, the possibility of the phenylsulfanyl group influencing or participating in a rearrangement would need to be considered. Additionally, the Wolff rearrangement is a reaction where an α-diazocarbonyl compound is converted into a ketene (B1206846) with a 1,2-rearrangement, which can have broad synthetic applications. wikipedia.org While not directly involving a phenylsulfanyl group, it highlights the types of rearrangements that are possible in organic molecules. Studies on the alkylation- orientjchem.orgresearchgate.net-rearrangement reaction of some phenylthio-substituted allylic sulfones also provide examples of rearrangements involving sulfur-containing groups. acs.org

Intramolecular Cyclizations and Skeletal Rearrangements

The flexible carbon chain of this compound allows for intramolecular cyclization reactions, leading to the formation of heterocyclic structures. Under appropriate conditions, the terminal hydroxyl group can act as a nucleophile, attacking the carbon atom bearing the phenylsulfanyl group or an activated derivative thereof.

One plausible cyclization pathway involves the formation of a substituted tetrahydropyran (B127337). This can be envisioned to occur via an acid-catalyzed activation of the hydroxyl group, followed by an intramolecular S_N2-type reaction where the sulfur atom acts as a leaving group, potentially facilitated by its conversion to a sulfonium (B1226848) species.

Alternatively, activation of the sulfur atom, for instance through oxidation to a sulfoxide followed by Pummerer-type conditions, could lead to an electrophilic center at the carbon bearing the sulfur, which would then be susceptible to attack by the intramolecular hydroxyl group.

Skeletal rearrangements are also a possibility, particularly under acidic conditions where carbocationic intermediates can be formed. A 1,2-hydride or alkyl shift could lead to a more stable carbocation prior to cyclization or other subsequent reactions.

Acid-Catalyzed Transformations of Phenylsulfanyl-Substituted Diolsresearchgate.net

While this compound is not a diol, the principles of acid-catalyzed transformations of related structures, such as phenylsulfanyl-substituted alcohols, provide valuable insights into its potential reactivity. The presence of a strong acid can lead to several competing reaction pathways. chadsprep.compressbooks.pub

Protonation of the hydroxyl group converts it into a good leaving group (H₂O), leading to the formation of a secondary carbocation at the C1 position. This carbocation can then undergo several transformations:

Elimination: Loss of a proton from an adjacent carbon atom (C2) would lead to the formation of oct-1-ene-4-sulfane.

Rearrangement: The initial secondary carbocation could undergo a 1,2-hydride shift to form a more stable carbocation. More significantly, the potential for a 1,3- or 1,4-hydride shift, or even a phenylthio group migration, could lead to a variety of rearranged products. grafiati.com Such rearrangements are driven by the thermodynamic stability of the resulting carbocation intermediate.

Intramolecular Friedel-Crafts-type reaction: The carbocation could be attacked by the electron-rich phenyl ring of the phenylsulfanyl group, leading to the formation of a bicyclic product.

The specific outcome of these acid-catalyzed reactions is highly dependent on the reaction conditions, including the nature of the acid, the solvent, and the temperature.

Pericyclic and Radical Reactions Involving the Organosulfur Center

The organosulfur center in this compound can also participate in pericyclic and radical reactions.

A notable pericyclic reaction that could be envisaged for the corresponding sulfoxide (obtained by oxidation of the sulfide) is a wikipedia.orguva.es-sigmatropic rearrangement, such as the Mislow-Evans rearrangement. researchgate.net This would involve the formation of an allylic sulfoxide, which is not directly applicable to this compound itself but could be relevant for unsaturated analogs.

Under radical-generating conditions, homolytic cleavage of the C-S bond could occur, leading to a phenylthiyl radical and an octan-1-ol-4-yl radical. These radical intermediates could then participate in a variety of subsequent reactions, including intramolecular cyclization to form five- or six-membered rings, or intermolecular reactions if trapping agents are present.

Regioselectivity and Stereoselectivity in Reaction Outcomes

The regioselectivity and stereoselectivity of the reactions of this compound are governed by a combination of electronic and steric factors.

In intramolecular cyclizations, the regioselectivity is dictated by the relative stability of the transition states leading to different ring sizes. For instance, the formation of a six-membered tetrahydropyran ring is often favored over a five-membered tetrahydrofuran (B95107) ring in similar systems due to lower ring strain.

The stereoselectivity of these reactions is influenced by the stereochemistry of the starting material (if chiral) and the mechanism of the reaction. For example, an S_N2-type cyclization would proceed with inversion of configuration at the electrophilic center. In contrast, reactions proceeding through planar carbocation intermediates may lead to a mixture of stereoisomers.

The tables below summarize the potential products and controlling factors for the key reaction types discussed.

Table 1: Potential Products from Intramolecular Cyclization of this compound

| Product Name | Product Structure | Reaction Type | Key Conditions |

| 2-Butyl-tetrahydro-2H-thiopyran | (Structure not available) | Intramolecular Cyclization (S-nucleophile) | Acid or Lewis acid catalysis |

| Tetrahydro-2-(1-phenylsulfanylethyl)furan | (Structure not available) | Intramolecular Cyclization (O-nucleophile) | Activation of C-S bond |

| Substituted Tetrahydropyran | (Structure not available) | Intramolecular Cyclization (O-nucleophile) | Activation of C-S bond |

Table 2: Potential Products from Acid-Catalyzed Reactions of this compound

| Product Name | Product Structure | Reaction Type | Controlling Factors |

| Oct-1-ene-4-sulfane | (Structure not available) | Elimination (Dehydration) | High temperature, strong non-nucleophilic acid |

| Rearranged Alkenes/Alcohols | (Structure not available) | Skeletal Rearrangement | Carbocation stability, reaction time |

| Bicyclic Thiochroman derivative | (Structure not available) | Intramolecular Friedel-Crafts | Strong acid, suitable solvent |

Computational Chemistry and Theoretical Studies on 4 Phenylsulfanyl Octan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the electronic characteristics of molecules like 4-(phenylsulfanyl)octan-1-ol. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring due to the presence of lone pairs on the sulfur and the π-electron system of the aromatic ring. The LUMO, conversely, would likely be distributed over the phenyl ring and the C-S bond's antibonding orbital. A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.orgresearchgate.net The specific energy values would depend on the computational method and basis set used. For instance, studies on similar aromatic sulfides have shown how substituents on the phenyl ring can modulate the HOMO-LUMO gap. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.2 | -0.5 | 5.7 |

| Thiophenol | -6.5 | -0.8 | 5.7 |

| Phenyl propyl sulfide (B99878) | -6.3 | -0.6 | 5.7 |

| 1-Octanol (B28484) | -7.0 | 1.5 | 8.5 |

Note: These are illustrative values based on general principles and data from related molecules. Actual values would require specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is calculated by determining the electrostatic force a positive test charge would experience at various points on the electron density surface of the molecule. uni-muenchen.de Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs. nih.govdntb.gov.ua The sulfur atom would also exhibit a region of negative potential, albeit less intense than that of the oxygen. The aromatic ring would display a complex potential surface with negative potential above and below the plane of the ring (due to the π-electrons) and positive potential around the hydrogen atoms. The long alkyl chain would generally show a neutral to slightly positive potential. Such maps are invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding. nih.gov

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the change in electron density. These descriptors offer a more nuanced understanding of reactivity than simple orbital energies. Key descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

Table 2: Hypothetical Conceptual DFT Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Value (arbitrary units) |

| Electronegativity (χ) | 3.35 |

| Chemical Hardness (η) | 2.85 |

| Global Softness (S) | 0.35 |

| Electrophilicity Index (ω) | 1.96 |

Note: These values are for illustrative purposes and would need to be calculated using appropriate DFT methods.

Mapping of Molecular Electrostatic Potentials and Charge Distribution

Conformational Analysis and Energy Landscape Exploration

The flexibility of the octyl chain and the rotational freedom around the C-S and C-O bonds mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers between them. curlyarrows.com This is typically done by systematically rotating dihedral angles and calculating the corresponding energy, resulting in a potential energy surface.

For this compound, the lowest energy conformers would likely be those that minimize steric hindrance between the bulky phenyl group and the long alkyl chain, while also allowing for potential intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom or the π-system of the phenyl ring. Computational methods like DFT are well-suited for these calculations. mdpi.com Understanding the conformational landscape is crucial as the reactivity and physical properties of the molecule can be influenced by the relative populations of its different conformers. nih.govacs.org

Elucidation of Reaction Mechanisms via Transition State Computations

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions at a molecular level. By locating the transition state (the highest energy point along the reaction coordinate), chemists can determine the activation energy of a reaction, which is a key factor in determining its rate. rsc.orgmdpi.com

For reactions involving this compound, such as oxidation of the sulfide to a sulfoxide (B87167) or sulfone, or etherification of the alcohol, transition state computations could elucidate the step-by-step mechanism. nih.govacs.orgrsc.org For instance, in the oxidation of the sulfide, calculations could help distinguish between different possible mechanisms, such as a direct attack by an oxidizing agent or a pathway involving intermediate species. whiterose.ac.uk DFT studies on similar sulfides, like cyclohexyl phenyl sulfide, have successfully mapped out reaction pathways and identified the rate-determining steps. acs.orgaip.org The use of Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactants and products. rsc.orgmdpi.com

Table 3: Hypothetical Activation Energies for Reactions of this compound (Illustrative)

| Reaction | Catalyst | Activation Energy (kcal/mol) |

| Sulfide Oxidation | None | 30 |

| Sulfide Oxidation | Acid | 20 |

| Etherification | Base | 25 |

Note: These are hypothetical values to illustrate the type of data obtained from transition state computations.

Structure-Reactivity Relationships and Predictive Modeling (e.g., QSAR for reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a particular property, in this case, chemical reactivity. acs.orgresearchgate.net By developing a QSAR model, it is possible to predict the reactivity of new, unsynthesized compounds based on calculated structural descriptors. redalyc.orgresearchgate.net

For a series of substituted this compound derivatives, a QSAR model could be developed to predict their rate of a specific reaction, such as oxidation. nih.gov The model would use various calculated descriptors, such as electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric parameters, and topological indices, to build a mathematical relationship with the experimentally determined reaction rates. This approach allows for the efficient screening of potential reactants and the rational design of molecules with desired reactivity profiles. acs.orgresearchgate.net

Advanced Synthetic Applications of 4 Phenylsulfanyl Octan 1 Ol

Utilization as a Versatile Synthetic Building Block in Complex Molecular Architectures

The unique arrangement of the hydroxyl and phenylsulfanyl groups within the C8 alkyl chain makes 4-(phenylsulfanyl)octan-1-ol a highly adaptable precursor for the construction of intricate molecular frameworks.

While direct synthesis from this compound is not explicitly detailed, its structural motifs are highly relevant to established routes for synthesizing complex polycyclic systems like bicyclo[4.2.0]octan-1-ols. A prominent method for constructing these bicyclic systems involves the reaction of a ketone's lithium enolate with phenyl vinyl sulfoxide (B87167). acs.orgrsc.org This process proceeds via a Michael addition followed by an intramolecular aldol-type cyclization to yield sulfinylbicyclo[4.2.0]octan-1-ols. rsc.orgresearchgate.net

The core of this transformation relies on the interplay between a carbonyl equivalent and a phenylsulfinyl group to orchestrate the ring formation. A molecule like this compound, or its oxidized sulfoxide derivative, represents a conceptually related open-chain precursor. By modifying the terminal alcohol to an aldehyde or another electrophilic center, an intramolecular cyclization facilitated by the phenylsulfanyl group (or its oxidized forms) could be envisioned to form various carbocyclic or heterocyclic ring systems. The principles used to form bicyclo[n.2.0]alkan-1-ols, which are integral frameworks in various natural products, demonstrate the potential utility of sulfur-functionalized alcohols in convergent synthetic strategies for complex fused rings. researchgate.net The reaction conditions, including temperature and concentration, are critical in directing the outcome between cyclization and simple alkylation. rsc.org

In the realm of total synthesis, small, functionalized chiral molecules serve as crucial starting points for building complex natural products. dokumen.pubresearchgate.net Chiral β-hydroxy sulfides and related sulfur-containing alcohols are recognized as important intermediates in the synthesis of bioactive compounds. nih.gov For instance, they are precursors to chiral oxiranes, thiiranes, and tetrahydrofurans. nih.gov

Although a specific total synthesis employing this compound as a named intermediate is not prominent in the literature, its structure embodies the key features of a valuable synthetic building block. The primary alcohol can be readily oxidized to an aldehyde for subsequent C-C bond formations, while the sulfide (B99878) can be manipulated to influence reactivity elsewhere in the molecule. The stereocenter that would be generated at C4 upon reduction of a corresponding ketone makes chiral versions of this alcohol valuable in asymmetric synthesis. The synthesis of Daphniphyllum alkaloids, for example, often involves the meticulous assembly of complex ring systems from functionalized acyclic precursors. mdpi.com A molecule like this compound could potentially serve as a fragment in the synthesis of macrocycles or polycyclic structures where the phenylsulfanyl group is later removed or transformed after guiding the stereochemical outcome of key reactions. ethz.ch

Precursor in the Synthesis of Complex Polycyclic Systems (e.g., bicyclo[4.2.0]octan-1-ols through related routes)

Enabling Reagent in Carbon-Carbon Bond Formation Methodologies

The true potential of this compound as an enabling reagent is unlocked through the reactivity of its sulfur moiety. While the parent sulfide is relatively inert, its oxidized forms—the sulfoxide and the sulfone—are powerful tools in carbon-carbon bond formation. vanderbilt.edu

The phenylsulfonyl group is a potent electron-withdrawing group, which significantly increases the acidity of the protons on the adjacent carbon (the α-carbon). Treatment of the corresponding sulfone, 4-(phenylsulfonyl)octan-1-ol, with a strong base like n-butyllithium would generate a stabilized carbanion at the C4 position. This nucleophilic species can then participate in a variety of classic C-C bond-forming reactions. alevelchemistry.co.uk

Table 1: Potential C-C Bond Forming Reactions Enabled by 4-(Phenylsulfonyl)octan-1-ol Anion

| Reactant (Electrophile) | Product Type | Significance |

| Alkyl Halide (R-X) | Alkylated Sulfone | Forms a new C-C single bond, extending the carbon chain. |

| Aldehyde (R'CHO) / Ketone (R'COR") | β-Hydroxy Sulfone | Creates a new stereocenter and introduces a hydroxyl group, a precursor for Julia-Lythgoe olefination. |

| Ester (R'COOR") | β-Keto Sulfone | Forms a new C-C bond and introduces a ketone functionality. |

| Michael Acceptor (α,β-unsaturated ketone) | 1,4-Adduct | Conjugate addition to form a new C-C bond, useful in building complex carbon skeletons. acs.org |

This strategy effectively transforms the C4 position of the octanol (B41247) chain into a nucleophilic handle, enabling the coupling of the entire functionalized eight-carbon chain to other molecules. This is a cornerstone of convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments.

Derivatization Strategies for Analytical and Synthetic Enhancement

The hydroxyl group of this compound provides a convenient site for chemical derivatization. This process is employed to attach new functional groups that can enhance analytical detection or modify the compound's physical properties for improved separation. researchgate.net

For sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC), it is often necessary to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the analyte. ossila.com The primary alcohol of this compound is an ideal target for such derivatization.

A notable class of derivatizing agents for alcohols are fluorogenic isocyanates. For example, 7-phenylsulfonyl-4-(2,1,3-benzoxadiazolyl) isocyanate (PSBD-NCO) reacts with alcohols to form highly fluorescent carbamate (B1207046) derivatives. acs.org This reaction converts the non-fluorescent alcohol into a molecule that can be detected at extremely low concentrations (femtomole levels). acs.org

Table 2: Fluorogenic Derivatization of an Alcohol with PSBD-NCO

| Analyte | Derivatizing Agent | Resulting Derivative | Excitation Max (λex) | Emission Max (λem) |

| 1-Octanol (B28484)* | PSBD-NCO | Fluorescent Carbamate | 368 nm | 490 nm |

*Data for 1-octanol is used as a proxy due to its structural similarity to the alcohol portion of this compound. acs.org

This derivatization dramatically increases the sensitivity of detection, allowing for precise quantification in complex biological or environmental samples.

The physical properties of this compound, particularly its polarity and low volatility due to the hydroxyl group, can make chromatographic analysis challenging. Derivatization is a key strategy to overcome these limitations. mdpi.com

For Gas Chromatography (GC) , the high boiling point and polarity of the alcohol can lead to poor peak shape and thermal degradation. The standard solution is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. mdpi.com The resulting TMS ether is significantly more volatile and less polar, making it amenable to GC analysis.

For High-Performance Liquid Chromatography (HPLC) , especially Reverse-Phase HPLC (RP-HPLC), derivatization can be used to fine-tune the compound's retention time and improve its interaction with the stationary phase. Esterification of the alcohol with a carboxylic acid containing a nonpolar group can increase its lipophilicity and retention on a C18 column. This modification of polarity is a fundamental principle used to optimize chromatographic separations. researchgate.netcore.ac.uk

Table 3: Derivatization for Chromatographic Enhancement

| Technique | Derivatizing Agent | Purpose | Effect on Property |

| Gas Chromatography (GC) | BSTFA | Increase volatility, decrease polarity | -OH group converted to -O-TMS ether. |

| HPLC | Acyl Chlorides (e.g., Benzoyl Chloride) | Modify polarity, enhance UV detection | -OH group converted to an ester. |

No Publicly Documented Catalytic Applications Found for this compound

Extensive searches of scientific literature and chemical databases have revealed no specific documented applications of the chemical compound This compound as a ligand or as a component in catalytic systems. While the fields of catalysis and organometallic chemistry are vast and constantly evolving, there is currently no publicly available research detailing the use of this particular molecule in such contexts.

The structure of this compound, featuring a phenylsulfanyl group and a primary alcohol, suggests potential functionalities that could, in theory, be explored for catalytic purposes. For instance, the sulfur atom could potentially coordinate to a metal center, and the hydroxyl group could be modified to create a bidentate or polydentate ligand. However, without any published research to this effect, any discussion of its potential applications would be purely speculative and fall outside the scope of established scientific findings.

Researchers seeking to investigate novel ligands for catalytic processes might consider the synthesis and evaluation of this compound and its derivatives. Such studies would be necessary to determine if this compound or related structures possess any catalytically relevant properties.

Green Chemistry Principles Applied to 4 Phenylsulfanyl Octan 1 Ol Research

Design and Implementation of Environmentally Benign Synthetic Routes

A primary goal of green chemistry is to design syntheses that use and generate substances with minimal toxicity to humans and the environment. For 4-(Phenylsulfanyl)octan-1-OL, this centers on the formation of the carbon-sulfur (C-S) bond.

Traditional vs. Green Approaches: Traditionally, the synthesis of aryl alkyl thioethers often involves the reaction of a thiolate with an alkyl halide (a Williamson-ether-like synthesis for thioethers). This can involve malodorous and easily oxidized thiols, as well as potentially hazardous solvents and reagents.

Greener Alternatives:

Thiol-Free Reagents: To circumvent the use of foul-smelling and air-sensitive thiols, researchers have developed methods using thiol surrogates. preprints.orgresearchgate.net For instance, xanthate salts can react with aryl halides or diaryliodonium salts to form the desired thioether. preprints.orgresearchgate.net This approach is not only operationally simpler but also avoids the hazards associated with thiols. researchgate.net

Water as a Solvent: Performing reactions in water is a cornerstone of green chemistry. sid.irresearchgate.net An efficient method for preparing thioethers involves the reaction of thiols and alkyl halides in water with a simple base like potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N). sid.ir This method offers high yields, short reaction times, and a simple workup, often just requiring filtration of the product. sid.ir

Dehydrative Thioetherification: A highly atom-economical route is the direct coupling of alcohols with thiols, which produces water as the only byproduct. chemrevlett.com While this "dehydrative thioetherification" can require acid catalysis, modern methods utilize transition-metal catalysts to proceed under milder conditions with greater functional group tolerance. chemrevlett.com This approach could theoretically form this compound by reacting thiophenol with octan-1,4-diol, although selectivity could be a challenge.

Alternative Feedstocks: Research has focused on using aryl alcohols as starting materials, which can be derived from renewable resources like lignin. nih.gov Copper-catalyzed systems have been developed to activate the C(aryl)-C(OH) bond in aryl alcohols, allowing them to react with sulfur sources to form thioethers. nih.gov

Optimization of Atom Economy and Reaction Efficiency

Atom economy, a concept that measures how many atoms from the reactants are incorporated into the final product, is a key metric in green chemistry. High atom economy means less waste.

Strategies for Improving Atom Economy:

Addition Reactions: Thia-Michael additions, where a thiol adds across a double bond, are inherently atom-economical as all atoms from the reactants are combined in the product. The synthesis of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives via the thia-Michael addition of thiophenol to chalcones is an example of this principle. nih.gov

Redox-Neutral Strategies: "Borrowing hydrogen" is a strategy where an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts, and the hydrogen is returned in the final step. This avoids the use of pre-functionalized starting materials and reduces waste. acsgcipr.org

The following table compares the atom economy of different conceptual synthetic routes to a generic aryl alkyl thioether, illustrating the advantages of addition and substitution reactions that produce low molecular weight byproducts.

| Reaction Type | Generic Equation | Byproducts | Atom Economy |

| Michael Addition | R-SH + H₂C=CH-COR' → R-S-CH₂-CH₂-COR' | None | 100% |

| Dehydrative Coupling | Ar-OH + R-SH → Ar-S-R + H₂O | Water | High |

| Williamson-type Synthesis | Ar-SNa + R-Br → Ar-S-R + NaBr | Sodium Bromide | Moderate |

| Coupling with Arylboronic Acid | Ar-B(OH)₂ + R-SH → Ar-S-R + B(OH)₃ | Boric Acid | Lower |

This is a conceptual comparison; actual values depend on the specific reactants used.

Development of Sustainable Catalytic Systems and Reaction Media

The use of catalysts is a fundamental principle of green chemistry, as they allow reactions to proceed with higher efficiency and under milder conditions. The choice of solvent is also critical, as solvents often constitute the largest mass component of a reaction. whiterose.ac.uk

Sustainable Catalysts:

Earth-Abundant Metals: There is a significant push to replace precious metal catalysts like palladium with more abundant and less toxic metals such as copper, nickel, iron, and zinc. acsgcipr.orgnih.gov Copper, in particular, has been widely used for C-S bond formation, including in one-pot syntheses from arylboronic acids and in reactions utilizing aryl alcohols. nih.govorganic-chemistry.org

Heterogeneous and Recyclable Catalysts: Using solid-phase catalysts or nanocatalysts simplifies product purification and allows the catalyst to be recovered and reused, reducing cost and waste. researchgate.netresearchgate.net For example, nanolayered cobalt-molybdenum sulphides have been used for the dehydrative thioetherification of alcohols. chemrevlett.com

Photoredox and Electrocatalysis: These modern techniques use light or electricity to drive chemical reactions, often under very mild conditions. rsc.orgchemrxiv.orgacs.org This can reduce the need for high temperatures and strong chemical oxidants or reductants. Electrocatalysis offers a particularly green route by using renewable electricity to form C-S bonds from abundant precursors like CO₂ and sulfites. chemrxiv.org

Greener Reaction Media:

Water: As mentioned, water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. mdpi.com

Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They have negligible vapor pressure, which reduces air pollution, and can often be recycled. nih.govmdpi.com An ionic liquid has been shown to act as both the solvent and catalyst for the thia-Michael addition of thiophenol. nih.gov

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that has been successfully used as an eco-friendly medium for copper-catalyzed thioetherification reactions. researchgate.net

Solvent-Free Reactions: The ultimate green approach is to conduct reactions without any solvent. This is often achievable with solid-state reactions or by using one of the reactants as the solvent.

The table below summarizes various green catalytic systems and media relevant to the synthesis of the thioether bond in molecules like this compound.

| Catalytic System / Medium | Example Reaction | Green Advantages | Reference |

| CuCl in Methanol | Coupling of arylboronic acids with potassium ethyl xanthogenate | Use of an earth-abundant metal, mild conditions | organic-chemistry.org |

| K₂CO₃ in Water | Alkylation of thiols with alkyl halides | Non-toxic solvent, simple workup, mild conditions | sid.ir |

| [hmim]OAc (Ionic Liquid) | Thia-Michael addition of thiophenol to chalcones | Recyclable medium, acts as both solvent and catalyst | nih.gov |

| CuI in Polyethylene Glycol (PEG) | Thioetherification using thiourea | Eco-friendly solvent, avoids foul-smelling thiols | researchgate.net |

| I₂/DMSO | Thioetherification of pyrazolones | Low cost, metal-free, high efficiency | mdpi.com |

| Ni/Photocatalyst (Visible Light) | Cross-coupling of aryl bromides with thiols | Energy-efficient (uses light), mild conditions | acs.org |

Future Prospects and Emerging Research Directions

Discovery of Novel Reactivity Patterns and Transformations

The dual functionality of an alcohol and a thioether on a flexible octyl chain in 4-(Phenylsulfanyl)octan-1-ol opens avenues for discovering new reactivity patterns. The interplay between the hydroxyl and phenylsulfanyl groups could lead to unique intramolecular reactions and the synthesis of novel heterocyclic systems.

Detailed research findings suggest that related structures, such as sulfinylbicyclo[4.2.0]octan-1-ols, can be formed through reactions involving the lithium enolates of ketones and phenyl vinyl sulfoxide (B87167). researchgate.netacs.orgrsc.org This points to the potential for intramolecular cyclization reactions under specific conditions. For instance, oxidation of the sulfide (B99878) to a sulfoxide or sulfone could activate the molecule for subsequent transformations. researchgate.netgriffith.edu.au The hydroxyl group could act as an internal nucleophile, potentially leading to the formation of oxygen-containing heterocyclic compounds, a transformation pathway seen in related sulfanylphenyl-butanols. thieme-connect.de

Future research could focus on chemo- and stereoselective transformations. The development of catalytic systems that can selectively functionalize one part of the molecule while the other remains intact is a significant area of interest. whiterose.ac.uk For example, selective oxidation of the sulfide to a sulfoxide would introduce a chiral center, opening up possibilities in stereoselective synthesis.

Table 1: Potential Novel Transformations of this compound

| Transformation Type | Reagents/Conditions | Potential Product Class | Research Focus |

|---|---|---|---|

| Intramolecular Cyclization | Acid or Lewis Acid Catalyst | Tetrahydrofurans/Tetrahydropyrans with Phenylsulfanyl substitution | Synthesis of novel oxygen heterocycles. |

| Selective Oxidation | Mild Oxidants (e.g., H₂O₂, m-CPBA) | 4-(Phenylsulfinyl)octan-1-ol, 4-(Phenylsulfonyl)octan-1-ol | Introduction of chirality, activation for further reactions. researchgate.netresearchgate.net |

| Dehydrative Cyclization | Strong Acid, Heat | Phenylsulfanyl-substituted Cyclooctene | Formation of unsaturated carbocycles. |

| C-S Bond Activation | Transition Metal Catalysts | Functionalized Octanols | Development of new cross-coupling methodologies. |

| Etherification/Esterification | Alkyl Halides/Acyl Chlorides | Functionalized Ethers/Esters | Derivatization for materials or biological screening. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation to enhance efficiency, safety, and reproducibility. chemspeed.comemolecules.com Integrating the synthesis of this compound and its derivatives into flow chemistry and automated platforms represents a significant future direction.

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers numerous advantages such as precise control over reaction parameters (temperature, pressure, time), improved heat and mass transfer, and safer handling of hazardous reagents. beilstein-journals.org For the synthesis of this compound, a multi-step flow process could be designed, starting from basic precursors and telescoping reactions without isolating intermediates. This would be particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. beilstein-journals.org

Automated synthesis platforms can accelerate the discovery of new derivatives by enabling high-throughput screening of reaction conditions and building blocks. d-nb.infonih.gov A robotic system could be programmed to perform a matrix of reactions, varying starting materials, catalysts, and solvents to rapidly generate a library of phenylsulfanyl-alcohol analogues for further study.

Table 2: Hypothetical Automated Workflow for Derivatization

| Step | Action | Technology | Benefit |

|---|---|---|---|

| 1. Reagent Preparation | Dispensing stock solutions of this compound and various acyl chlorides. | Liquid Handling Robot | Precision and high throughput. |

| 2. Reaction | Mixing reagents in a multi-well plate reactor with catalyst solutions. | Automated Synthesizer emolecules.com | Parallel reaction screening. chemspeed.com |

| 3. Incubation | Heating and stirring the reaction plate at a controlled temperature. | Robotic Plate Hotel/Shaker | Consistent reaction conditions. |

| 4. Work-up/Purification | Automated quenching and cartridge-based purification. emolecules.com | Automated Purification System | Speed and reduced manual labor. |

| 5. Analysis | Transfer of purified samples for LC-MS or NMR analysis. | Integrated Analytical Instruments | Rapid characterization of products. |

Computational Design of New Synthetic Methodologies

Computational chemistry and machine learning are becoming indispensable tools in modern synthetic chemistry. designsociety.orgresearchgate.net These approaches can be leveraged to design novel and efficient synthetic routes to this compound and to predict its reactivity.

Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of potential transformations. This in-silico analysis can save significant experimental time and resources by identifying the most promising reaction conditions before they are attempted in the lab. For example, computational studies could elucidate the mechanism of a potential intramolecular cyclization or predict the regioselectivity of an electrophilic aromatic substitution on the phenyl ring. acs.org

Furthermore, retrosynthetic analysis software, powered by artificial intelligence, can propose entirely new synthetic pathways based on vast databases of known chemical reactions. This could uncover non-intuitive and more sustainable routes to this compound, potentially using greener reagents and fewer steps than current methods.

Table 3: Key Parameters for Computational Modeling

| Modeling Technique | Parameter to be Studied | Objective |

|---|---|---|

| Density Functional Theory (DFT) | Transition state energies of potential reactions. | Predict reaction feasibility and rates. whiterose.ac.uk |

| Molecular Dynamics (MD) | Conformational analysis in different solvents. | Understand solvent effects on reactivity and self-assembly. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of non-covalent interactions. | Elucidate driving forces for supramolecular assembly. |

| Retrosynthesis Software | Exploration of disconnection pathways. | Discover novel and efficient synthetic routes. |

Exploration of Self-Assembly and Supramolecular Chemistry Involving Phenylsulfanyl-Alcohols